D-Ribulose-13C
Description
Significance of Stable Isotope Tracers in Elucidating Complex Biological Systems
The use of stable isotope tracers allows for the detailed mapping of metabolic pathways, providing a dynamic view of cellular processes that is not achievable with traditional biochemical methods. nih.govbitesizebio.com This approach enables the quantification of metabolic fluxes, the identification of novel metabolic routes, and a deeper understanding of how genetic or environmental perturbations affect metabolism. nih.govalfa-chemistry.com By following the journey of an isotopically labeled molecule, scientists can unravel the complex interplay between different metabolic networks. nih.gov
Overview of Carbon-13 (¹³C) Isotopic Labeling Principles
Carbon, the backbone of biological molecules, primarily exists as the ¹²C isotope. However, it has a stable, heavier isotope, ¹³C, which accounts for approximately 1.1% of all carbon atoms. biorxiv.orgwikipedia.org In ¹³C isotopic labeling, one or more carbon atoms in a molecule of interest are replaced with ¹³C. alfa-chemistry.com Since the chemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, they are processed by enzymes in the same manner. biorxiv.org This allows them to serve as tracers without significantly altering the biological system under investigation. wikipedia.org The key difference lies in their mass, which enables their detection and quantification by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgwikipedia.org
Positioning D-Ribulose-¹³C within the Context of Metabolic and Pathway Elucidation Research
D-Ribulose, a ketopentose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Its ¹³C-labeled form, D-Ribulose-¹³C, serves as a valuable tool in metabolic research. By introducing D-Ribulose-¹³C into a biological system, researchers can trace the flow of its carbon atoms through various metabolic pathways. This helps to elucidate the contributions of the pentose phosphate pathway to the synthesis of nucleotides, amino acids, and other essential biomolecules.
Chemical and Physical Properties of D-Ribulose-¹³C
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₀O₅ (with ¹³C isotopes) |
| Molecular Weight | Greater than 150.13 g/mol (unlabeled) |
| Physical State | Solid |
| Solubility | Soluble in water |
Synthesis and Manufacturing of D-Ribulose-¹³C
The production of D-Ribulose-¹³C involves specialized chemical or chemo-enzymatic synthesis methods. These processes are designed to precisely introduce ¹³C atoms into the D-Ribulose molecule at specific positions or uniformly throughout the structure.
Common Synthesis Routes
Chemo-enzymatic methods are often employed for the synthesis of ¹³C-labeled sugars like D-ribose, a precursor for D-ribulose. nih.govtandfonline.com These methods can involve a series of reactions to build the carbon skeleton with the desired isotopic labels. nih.gov For instance, the synthesis of a related labeled sugar, [5'-¹³C]ribonucleosides, involves creating a D-[5-¹³C]ribose derivative as an intermediate. acs.orgnih.gov Similar strategies can be adapted for the synthesis of D-Ribulose-¹³C, starting from smaller, ¹³C-enriched precursors.
Challenges and Quality Control in Manufacturing
The synthesis of isotopically labeled compounds presents several challenges, including ensuring high isotopic enrichment and chemical purity. The position of the ¹³C label must be precise for specific tracing experiments. Quality control is therefore paramount and typically involves rigorous analysis using techniques like mass spectrometry and NMR spectroscopy to confirm the molecular weight, isotopic enrichment, and structural integrity of the final product. ckisotopes.com
Applications in Research
D-Ribulose-¹³C is a valuable tool for investigating various aspects of cellular metabolism.
Use in Metabolic Pathway Analysis
The primary application of D-Ribulose-¹³C is in tracing the flow of carbon through central metabolic pathways. For example, in studies of xylose metabolism in yeast, ¹³C-labeled xylose and ribose were used to track their conversion to other products, revealing details of the metabolic pathways involved. asm.org Similarly, D-Ribulose-¹³C can be used to study the pentose phosphate pathway and its connections to glycolysis, the TCA cycle, and biosynthetic pathways.
Internal Standard in Mass Spectrometry
Stable isotope-labeled compounds, including those labeled with ¹³C, are widely used as internal standards in mass spectrometry-based quantification. ckisotopes.comisotope.commdpi.com Because a ¹³C-labeled compound is chemically identical to its natural counterpart but has a different mass, it can be added to a biological sample in a known amount. mdpi.com This allows for accurate quantification of the unlabeled compound by comparing its mass spectrometry signal to that of the labeled standard, correcting for variations in sample preparation and instrument response. ckisotopes.commdpi.com
| Research Area | Application of D-Ribulose-¹³C | Key Findings Enabled |
|---|---|---|
| Central Carbon Metabolism | Tracing carbon flux from the pentose phosphate pathway. | Quantifying the contribution of the pentose phosphate pathway to nucleotide and amino acid biosynthesis. |
| Microbial Metabolism | Investigating sugar metabolism in microorganisms. | Elucidating pathways for the utilization of alternative carbon sources. asm.org |
| Metabolomics | Serving as an internal standard for the quantification of D-Ribulose. | Accurate measurement of metabolite pool sizes. ckisotopes.com |
Analytical Methodologies
The detection and analysis of D-Ribulose-¹³C rely on sophisticated analytical techniques that can differentiate between isotopes.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for detecting and quantifying isotopically labeled compounds. wikipedia.org It separates ions based on their mass-to-charge ratio, allowing for the clear distinction between the ¹³C-labeled D-Ribulose and its unlabeled form. wikipedia.org High-resolution mass spectrometry is particularly powerful for resolving the isotopic patterns of metabolites and determining the extent of ¹³C incorporation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another key technique used in stable isotope tracing studies. wikipedia.org ¹³C-NMR can directly detect the ¹³C atoms within a molecule, providing information about their chemical environment and connectivity. frontiersin.orgnih.gov This allows researchers to determine the specific positions of the ¹³C labels within the D-Ribulose molecule and its downstream metabolites, offering detailed insights into the metabolic transformations that have occurred. frontiersin.orgoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-USGVHLPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)[13CH2]O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Foundations for D Ribulose 13c Tracing Experiments
Design Considerations for Isotopic Labeling Experiments Utilizing D-Ribulose-13C
The design of an isotopic labeling experiment is critical for obtaining meaningful and interpretable data. When using D-Ribulose-¹³C, several factors must be considered to effectively interrogate specific metabolic pathways.
Selection of Specific ¹³C Enrichment Patterns in D-Ribulose-¹³C for Targeted Pathway Interrogation
The choice of ¹³C enrichment pattern in the D-ribulose molecule is a strategic decision that dictates which metabolic pathways can be effectively traced. Different labeling patterns will result in distinct mass isotopomer distributions (MIDs) in downstream metabolites, providing insights into the relative activities of intersecting pathways. nih.govacs.org For instance, uniformly labeled D-[U-¹³C₅]ribulose can provide a general overview of its metabolic fate. In contrast, positionally labeled D-ribulose, such as D-[1-¹³C]ribulose or D-[5-¹³C]ribulose, can be used to distinguish between the oxidative and non-oxidative branches of the pentose (B10789219) phosphate (B84403) pathway. nih.gov
The metabolism of D-[1-¹³C]ribulose, for example, would lead to specific labeling patterns in intermediates of glycolysis and the TCA cycle, which can be predicted and then experimentally verified. This allows researchers to calculate the relative contributions of different pathways to the production of a particular metabolite. nih.govosti.gov The selection of the tracer is therefore tailored to the specific biological question being addressed.
| Tracer | Potential Application in Pathway Interrogation |
| D-[U-¹³C₅]Ribulose | General tracing of ribulose metabolism, identification of all downstream metabolites. |
| D-[1-¹³C]Ribulose | Dissecting the entry points of carbon into central metabolism, distinguishing between different pentose phosphate pathway branches. |
| D-[5-¹³C]Ribulose | Tracing the fate of the C5 carbon, providing complementary information to other positionally labeled isotopes. |
Optimization of Growth Conditions for Isotopic Steady-State and Non-Stationary Labeling Studies with this compound as a Carbon Source
To accurately quantify metabolic fluxes, it is crucial to control the cellular growth environment to achieve a desired isotopic state. nih.gov Two primary approaches are employed: isotopic steady-state and non-stationary (or kinetic) labeling.
Isotopic Steady-State Labeling: This approach requires that the isotopic enrichment of intracellular metabolites remains constant over time. nih.govfrontiersin.org This is typically achieved by culturing cells in a medium containing the ¹³C-labeled substrate, such as D-Ribulose-¹³C, for a duration sufficient for the label to be fully incorporated into the metabolic network. nih.gov For microorganisms, this may require several cell doublings. nih.gov The advantage of this method is that it allows for the calculation of relative metabolic fluxes through a set of algebraic equations. frontiersin.org However, reaching a true isotopic steady state can be time-consuming, especially for organisms with slow growth rates or large metabolite pools. nih.govvanderbilt.edu
Non-Stationary (Isotopically Transient) Labeling: In this method, samples are collected at multiple time points after the introduction of the ¹³C-labeled tracer, capturing the dynamic changes in isotopic enrichment before a steady state is reached. osti.govvanderbilt.edu This approach is particularly useful for studying systems that are difficult to maintain in a steady state, such as primary cells or tissues, and for resolving fluxes in pathways that are slow to label. nih.govvanderbilt.edu Non-stationary metabolic flux analysis (MFA) utilizes ordinary differential equations to model the labeling dynamics and can provide absolute flux values if metabolite pool sizes are known. osti.gov
The choice between these two methods depends on the biological system and the specific research question. For example, non-stationary MFA is well-suited for autotrophic organisms where all carbon is derived from a single source, making steady-state analysis less informative. vanderbilt.edu
| Labeling Strategy | Description | Advantages | Disadvantages |
| Isotopic Steady-State | Cells are cultured with the ¹³C tracer until the isotopic enrichment of metabolites becomes constant. nih.govfrontiersin.org | Simpler mathematical modeling for relative flux analysis. frontiersin.org | Can be time-consuming; may not be feasible for all systems. nih.govvanderbilt.edu |
| Non-Stationary Labeling | Samples are collected at multiple time points during the transient phase of label incorporation. osti.govvanderbilt.edu | Shorter experimental times; can determine absolute fluxes; suitable for non-steady-state systems. osti.govnih.gov | Requires more complex computational modeling and frequent sampling. vanderbilt.edu |
Cultivation Strategies for Diverse Biological Systems (e.g., Prokaryotic, Eukaryotic, Tissue Models)
The successful application of D-Ribulose-¹³C tracing requires tailored cultivation strategies for different biological systems.
Prokaryotic Systems: Many prokaryotes, such as E. coli and cyanobacteria, can be readily cultured in defined minimal media, which allows for precise control over the carbon sources. acs.orgnih.gov For organisms that can utilize D-ribulose as a carbon source, it can be supplied as the sole carbon source to ensure high levels of ¹³C enrichment. biorxiv.org For some bacteria, such as certain attaching and effacing pathogens, D-ribulose utilization is linked to specific transport systems that may require inducers to be active. biorxiv.org Continuous culture systems (chemostats) are often used to maintain prokaryotic cells in a metabolic steady state for isotopic labeling experiments. nih.gov
Eukaryotic Cell Cultures: Mammalian and yeast cells are commonly used models for metabolic research. nih.govnih.gov These cells are typically grown in complex media, and the introduction of D-Ribulose-¹³C requires careful consideration of other available carbon sources. nih.gov For example, a custom medium can be designed where D-Ribulose-¹³C is the primary carbon source, or it can be added to a standard medium to trace its specific metabolic contributions. nih.gov Studies have shown that some eukaryotic cells can take up and metabolize D-ribulose, and its metabolism can be traced using ¹³C labeling. nih.gov Three-dimensional (3D) cell cultures, such as spheroids, are increasingly used as they better mimic the in vivo environment and can be used for ¹³C tracer analysis. re-place.be
Tissue Models: Performing ¹³C tracing experiments in intact tissues or ex vivo tissue slices presents unique challenges. biorxiv.orgnih.gov The delivery of the labeled substrate and the maintenance of tissue viability are critical. biorxiv.org Perfusion systems can be used to deliver D-Ribulose-¹³C to tissues while maintaining a controlled environment. frontiersin.org For in vivo studies in animal models, the labeled compound can be administered through various routes, such as oral gavage or intraperitoneal injection, followed by the collection of tissues at different time points. biorxiv.orgresearchgate.net Interpreting the labeling patterns in tissues is more complex due to the interplay between different cell types and the systemic circulation of metabolites. biorxiv.org
Sample Preparation Methodologies for this compound Metabolite Analysis
The accuracy of metabolomic data from ¹³C tracing experiments is highly dependent on the methods used for sample preparation. The goal is to rapidly halt metabolic activity and efficiently extract the metabolites of interest while preserving their isotopic labeling patterns.
Rapid Quenching and Extraction of Intracellular Metabolites from this compound Labeled Systems
Quenching: This is the most critical step to ensure that the measured metabolite levels and isotopic enrichments reflect the state of the cells at the time of sampling. osti.gov Metabolism must be stopped almost instantaneously to prevent changes in metabolite concentrations and labeling patterns. biorxiv.org For suspension cultures, a common method is to rapidly mix the cell culture with a cold solvent, such as methanol (B129727), often at temperatures as low as -40°C to -80°C. osti.govbiorxiv.org For adherent cells or tissues, rapid aspiration of the medium followed by the addition of a cold quenching solution is employed. re-place.be The choice of quenching solvent and temperature is crucial to minimize cell leakage and metabolic alterations. osti.gov
Extraction: Following quenching, intracellular metabolites are extracted from the cellular biomass. A variety of solvent systems can be used, with mixtures of methanol, chloroform, and water being common for separating polar and non-polar metabolites. biorxiv.org The extraction procedure should be optimized to ensure high recovery of D-Ribulose-¹³C and its downstream metabolic products. Boiling ethanol (B145695) has also been used for efficient extraction from yeast. biorxiv.org
| Step | Objective | Common Methods |
| Quenching | To rapidly halt all enzymatic reactions. | Cold methanol (-40°C to -80°C), cold saline solutions. osti.govbiorxiv.org |
| Extraction | To efficiently recover intracellular metabolites. | Methanol/chloroform/water mixtures, boiling ethanol. biorxiv.orgbiorxiv.org |
Derivatization Techniques for Enhanced Analytical Detection of this compound and its Metabolic Products
For analysis by gas chromatography-mass spectrometry (GC-MS), many polar metabolites, including sugars like D-ribulose and its phosphorylated derivatives, require chemical derivatization to increase their volatility and thermal stability. researchgate.netosti.gov Derivatization involves replacing active hydrogen atoms with less polar functional groups.
Common derivatization agents for sugars and related compounds include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) (TMS) derivatives. osti.gov Another approach is to first perform methoximation to stabilize the carbonyl groups of sugars, followed by silylation. This reduces the number of isomers and improves chromatographic separation.
It is important to note that the derivatization process adds atoms to the metabolite, and the natural abundance of isotopes in the derivatizing agent must be corrected for during data analysis to accurately determine the ¹³C enrichment of the original metabolite. nih.gov For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can be used to improve ionization efficiency and chromatographic separation for certain classes of compounds. pnas.orgoup.com For example, acetylation of amines with ¹³C-labeled acetic anhydride (B1165640) can enhance their detection by ¹³C NMR. pnas.org
| Derivatization Method | Target Metabolites | Purpose |
| Silylation (e.g., with MSTFA) | Sugars, organic acids, amino acids | Increases volatility and thermal stability for GC-MS analysis. osti.gov |
| Methoximation followed by Silylation | Sugars (reducing) | Stabilizes carbonyl groups, reduces isomeric complexity. |
| Acetylation | Amines, amino acids | Enhances detection by NMR and MS. pnas.org |
Advanced Analytical Techniques for D Ribulose 13c Isotopologue Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 13C Enrichment Determination
NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the intramolecular distribution of ¹³C labels. nih.gov It can distinguish between different carbon positions within a molecule, making it ideal for determining positional ¹³C enrichment.
High-Resolution 13C NMR Techniques for D-Ribulose-13C Isotopomer Resolution
High-resolution ¹³C NMR is instrumental in resolving ¹³C isotopomers, which are molecules with the same number of ¹³C atoms but at different locations. nih.gov The large chemical shift dispersion in ¹³C NMR spectra, although sometimes complicated by homonuclear scalar couplings, allows for the identification of specific functional groups and their coupling patterns. acs.org For complex macromolecules, the multiplet structures arising from ¹³C-¹³C scalar couplings can reduce sensitivity and resolution. acs.org However, advancements in NMR hardware and pulse sequence design have made modern ¹³C NMR a valuable tool for biomolecular studies. acs.org
In the context of D-ribulose-¹³C tracing, high spectral resolution can identify different ¹³C isotopomers of downstream metabolites. nih.gov For instance, in studies of brain metabolism, high-resolution ¹³C NMR has been used to identify isotopomers of glutamate (B1630785), glutamine, and GABA, providing insights into neuron-glia metabolic differences. nih.gov The ability to resolve these isotopomers is crucial for understanding how the ¹³C label from D-ribulose is incorporated and distributed through various metabolic pathways.
Application of Multidimensional NMR for Elucidating Intramolecular 13C Distribution from this compound Tracing
Multidimensional NMR techniques, such as 2D ¹³C-¹³C constant-time total correlation spectroscopy (CT-TOCSY), are particularly powerful for elucidating the intramolecular ¹³C distribution in metabolites derived from D-ribulose-¹³C. nih.gov These experiments can reveal the connectivity between carbon atoms within a molecule, allowing for the reconstruction of the carbon backbone topology. nih.gov This is especially useful for identifying individual metabolites in complex mixtures and determining their quantitative concentrations. nih.gov
The application of multidimensional NMR has been demonstrated for various biomolecules, including proteins and nucleic acids. acs.orgnih.gov For example, 2D CON experiments have been used to resolve resonances in crowded regions of protein spectra, and ¹³C-detected multinuclear experiments can be used for the complete assignment of a protein. acs.org In the study of RNA, selectively ¹³C-labeled sequences have been used to facilitate resonance assignments and determine the structure of protein-RNA complexes. nih.gov These principles can be extended to the analysis of metabolites from D-ribulose-¹³C tracing, where multidimensional NMR can provide a detailed picture of how the ¹³C label is distributed within the carbon skeletons of various metabolites.
Recent developments have focused on adapting and optimizing 2D-NMR sequences to analyze small amounts of material with high precision, which is often a limitation in biological studies. nih.gov
Quantitative Aspects of 13C NMR in this compound Isotopic Abundance Measurement
Quantitative ¹³C NMR (qNMR) is essential for accurately measuring the isotopic abundance of ¹³C at specific positions within a molecule. nih.gov This technique, also known as isotope ratio measured by NMR (irm-NMR), allows for the determination of site-specific ¹³C/¹²C ratios. nih.govresearchgate.net To achieve accurate quantification, it is often necessary to convert the analyte into a derivative that prevents issues like anomerization, which can complicate the spectra. nih.gov
The precision of qNMR is critical, with a repeatability standard deviation of less than 0.8 per thousand being achievable, making it suitable for determining the ¹³C abundance at each carbon position. nih.gov This level of precision is necessary to detect the subtle differences in isotopic distribution that can arise from different metabolic pathways. nih.gov For instance, the internal ¹³C distribution of glucose has been shown to differ markedly depending on whether it was biosynthesized via the C3 or C4 metabolic pathway. nih.gov
Mass Spectrometry (MS) for Mass Isotopomer Distribution (MID) Analysis
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. In the context of ¹³C labeling studies, MS is used to determine the mass isotopomer distribution (MID) of metabolites. The MID provides information on the number of ¹³C atoms incorporated into a molecule, which is crucial for metabolic flux analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile metabolites. illinois.edutandfonline.com In D-ribulose-¹³C tracing studies, GC-MS can be used to profile a wide range of metabolites and determine their ¹³C labeling patterns. nih.gov The process typically involves derivatization of the metabolites to increase their volatility, followed by separation on a GC column and detection by MS. nih.gov
GC-MS has been successfully applied to study carbon metabolism in various organisms. For example, it has been used to analyze ¹³C-labeled amino acids, glucose, and ribose from hydrolyzed biomass, providing data for ¹³C-metabolic flux analysis. nih.gov The technique is capable of distinguishing individual sugars and sugar phosphates, which are key intermediates in central carbon metabolism. illinois.edu In studies of plant and microbial metabolism, GC-MS has been used to track the incorporation of ¹³C from labeled substrates into various metabolites, revealing details about metabolic pathways. mdpi.comasm.org
Table 1: Example Metabolites Identified by GC-MS in Metabolic Profiling Studies
| Metabolite Class | Example Metabolites |
| Amino Acids | Alanine, Glycine, Proline, Leucine, Phenylalanine, Aspartate, Glutamate |
| Sugars & Sugar Phosphates | Glucose, Fructose, Mannose, Ribose-5-phosphate (B1218738), Glucose-6-phosphate |
| Organic Acids | Pyruvate (B1213749), Lactate (B86563), Succinate, Fumarate, Malate |
| Fatty Acids | Palmitic acid, Stearic acid, Oleic acid |
This table is a representative list and not exhaustive of all metabolites detectable by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive this compound Labeling Data Acquisition
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing a broad range of metabolites, including those that are not amenable to GC-MS due to their polarity or thermal instability. nih.govacs.org LC-MS is particularly well-suited for comprehensive D-ribulose-¹³C labeling data acquisition, as it can measure the isotopologue distributions of a large number of intracellular metabolites. sciex.com
The use of LC-MS in stable isotope labeling experiments allows for the tracking of metabolic pathways in detail. nih.govbiorxiv.org By growing organisms on a ¹³C-labeled substrate like D-ribulose, the incorporation of ¹³C into various metabolites can be monitored over time, providing dynamic labeling data. researchgate.net This information is invaluable for calculating metabolic fluxes and understanding how metabolic networks respond to different conditions. sciex.com High-resolution mass spectrometry coupled with LC can further enhance the analysis by providing accurate mass measurements, which aids in the identification of unknown metabolites and the resolution of isobaric interferences. researchgate.net
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Advantages | Disadvantages | Typical Analytes for this compound Tracing |
| High-Resolution ¹³C NMR | Provides positional isotopomer information, non-destructive. nih.govnih.gov | Lower sensitivity compared to MS, requires higher sample concentrations. nih.gov | Metabolites with resolved ¹³C signals (e.g., amino acids, organic acids). |
| Multidimensional NMR | Elucidates carbon backbone connectivity, resolves complex spectra. nih.gov | Longer experiment times, complex data analysis. | Intracellular metabolites in complex mixtures. |
| Quantitative ¹³C NMR | Accurate measurement of site-specific isotopic abundance. nih.gov | Requires specialized methods and can be time-consuming. nih.govnih.gov | Key metabolites for determining pathway splits (e.g., glucose). |
| GC-MS | High chromatographic resolution, established libraries for identification. illinois.edu | Requires derivatization, limited to volatile compounds. nih.gov | Amino acids, organic acids, some sugars. |
| LC-MS | Broad analyte coverage, high sensitivity, suitable for polar and non-volatile compounds. acs.orgsciex.com | Potential for matrix effects, co-elution of isomers. | Central carbon metabolites (glycolysis, PPP, TCA cycle), nucleotides, cofactors. |
Principles of Mass Isotopomer Distribution (MID) and Mass Spectrometry Data Deconvolution in this compound Tracing
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. mdpi.com This is achieved by introducing molecules labeled with stable isotopes, such as this compound, into a system and tracking the incorporation of these isotopes into downstream metabolites. Mass spectrometry (MS) is a key analytical tool for this purpose, as it can distinguish between molecules with different isotopic compositions, known as isotopologues or mass isotopomers. nih.gov
The Mass Isotopomer Distribution (MID) , also referred to as the Mass Distribution Vector (MDV), is a fundamental concept in isotope tracing studies. nih.gov It represents the fractional abundance of each isotopologue of a particular metabolite. nih.gov For a metabolite containing 'n' carbon atoms, there can be a range of isotopologues from M+0 (all carbons are 12C) to M+n (all carbons are 13C). nih.gov The MID provides a snapshot of the relative proportions of these different isotopologues within the total pool of that metabolite. embopress.org This distribution is a direct consequence of the metabolic pathways and fluxes through which the 13C label from this compound has been incorporated. nih.gov
However, the raw MID data obtained from mass spectrometry does not solely reflect the incorporation of the administered 13C tracer. mdpi.com This is because naturally occurring stable isotopes, particularly 13C which has a natural abundance of approximately 1.1%, contribute to the measured mass isotopologue distribution. mdpi.comembopress.org Therefore, a critical step in the data analysis workflow is the correction for this natural abundance to ensure that the observed isotopic distributions are accurately attributed to the introduced tracer. mdpi.com
This is where mass spectrometry data deconvolution becomes essential. Deconvolution is a computational process that corrects the measured MS data for the natural abundance of isotopes. frontiersin.org In the context of this compound tracing, this involves mathematically removing the contribution of naturally occurring 13C and other isotopes from the raw mass spectra. This process can be complex, especially for tandem MS data where fragmentation patterns need to be considered. frontiersin.org Advanced algorithms, such as those based on the Elementary Metabolite Units (EMU) framework, have been developed to perform efficient deconvolution, including 2D-deconvolution for tandem MS data. frontiersin.org The goal of deconvolution is to isolate the signal that arises purely from the metabolic processing of the this compound tracer, thereby enabling a more accurate quantification of metabolic fluxes. frontiersin.orgnih.gov
The time it takes for the isotopic enrichment in metabolites to reach a steady state after the introduction of a labeled tracer like this compound can vary significantly, from minutes for glycolytic intermediates to hours for TCA cycle intermediates. nih.gov Analyzing the MID at isotopic steady state is a common approach in 13C metabolic flux analysis (13C-MFA). nih.gov The corrected MIDs of various metabolites serve as the primary input for computational models that estimate intracellular metabolic fluxes. nih.govnih.gov
Integration of Analytical Platforms for Robust this compound Data Collection
To achieve a comprehensive understanding of the metabolic fate of this compound, it is often necessary to integrate data from multiple analytical platforms. nih.gov No single analytical technique can provide a complete picture of the metabolome due to the chemical diversity of metabolites and the inherent limitations of each platform. nih.govnih.gov The integration of different analytical strategies allows for a broader coverage of metabolite classes, leading to more robust and comprehensive data for pathway analysis. nih.gov
Commonly integrated platforms in metabolomics studies include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These techniques offer complementary information. For instance, GC-MS is well-suited for the analysis of volatile and thermally stable compounds, while LC-MS can analyze a wider range of polar and non-volatile metabolites. nih.govd-nb.info In the context of this compound tracing, this means that different classes of metabolites incorporating the 13C label can be measured, providing a more complete view of the metabolic network. d-nb.info
The challenge in integrating data from different platforms lies in correlating the metabolic information across disparate datasets. nih.gov This requires sophisticated bioinformatics tools and data processing workflows to automate tasks such as feature extraction, alignment, grouping, and annotation of metabolites from different analytical runs. nih.gov Web-based platforms have been developed to facilitate this multi-modal analysis, streamlining the extraction of biological information and its contextualization with other 'omics' data, such as proteomics and transcriptomics. nih.gov
The integration of data from multiple analytical platforms enhances the confidence in metabolic pathway predictions and provides a more highly resolved overview of metabolic dysregulation. nih.gov For example, a study on colorectal cancer demonstrated that a multi-modal analysis approach led to a significant increase in the number of detected dysregulated metabolites per pathway and improved the confidence in pathway predictions. nih.gov This integrated approach is crucial for building comprehensive metabolic models and gaining deeper insights from this compound tracing experiments. biorxiv.org
Table of Research Findings from Integrated Analytical Platforms:
| Analytical Platform(s) | Key Research Finding | Metabolites Analyzed | Organism/System Studied | Reference |
|---|---|---|---|---|
| GC-MS and LC-MS | Cross-platform comparison for quantitative metabolomics of primary metabolism. | Amino acids, organic acids, sugar phosphates | Yeast | oup.com |
| LC/MS (multiple modes) | Increased detection of dysregulated metabolites and higher confidence in pathway prediction through multi-modal data integration. | Various classes of metabolites | Colorectal Cancer Study | nih.gov |
| GC-MS | Quantification of mass isotopomer distributions for numerous intracellular metabolites from a small number of cells. | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, and TCA cycle intermediates | Cancer Cells | d-nb.info |
| 13C and 15N dual labeling with MS | Resolved central carbon and nitrogen co-metabolism with increased resolution, identifying glutamate as a key C-N node. | Amino acids, nucleotides | Mycobacterium bovis BCG | biorxiv.org |
Computational Modeling and Data Integration in D Ribulose 13c Metabolic Flux Analysis Mfa
Stoichiometric Network Reconstruction and Model Development for D-Ribulose-13C Tracing
The foundation of any ¹³C Metabolic Flux Analysis (MFA) is a robust stoichiometric network model. This model is a mathematical representation of the metabolic pathways within a cell, detailing the reactions, their substrates, and products. sci-hub.sefrontiersin.org For studies involving D-Ribulose-¹³C, the network must encompass all relevant pathways that metabolize this pentose (B10789219) phosphate (B84403), including the pentose phosphate pathway (PPP), glycolysis, the Krebs cycle, and anabolic pathways for biomass synthesis. researchgate.netmdpi.com
The process of model development involves several key steps:
Defining the Metabolic Scope: The initial step is to determine the boundaries of the metabolic network to be analyzed. This decision is critical and influences the complexity and predictive power of the model. d-nb.info For D-Ribulose-¹³C tracing, this would include central carbon metabolism and any specific pathways of interest.
Reaction Stoichiometry: Each reaction in the network is defined by its stoichiometry, which describes the molar ratios of reactants and products. frontiersin.org
Atom Mapping: Crucially for ¹³C-MFA, the model must include detailed atom-mapping for each reaction. frontiersin.org This tracks the fate of each carbon atom from the D-Ribulose-¹³C tracer as it moves through the metabolic network. This information is essential for simulating the expected labeling patterns in downstream metabolites. frontiersin.org
Compartmentation: In eukaryotic cells, the model must account for different cellular compartments, such as the cytosol and mitochondria, and the transport of metabolites between them. mdpi.com
The development of a comprehensive and accurate stoichiometric model is an iterative process, often refined as more experimental data becomes available. mdpi.com
Mathematical Frameworks for ¹³C Metabolic Flux Estimation
Once a stoichiometric model is established, various mathematical frameworks can be employed to estimate metabolic fluxes from the measured ¹³C labeling data.
Isotopic Steady-State ¹³C MFA Algorithms (e.g., Elementary Metabolite Unit (EMU) framework)
For systems at both metabolic and isotopic steady-state, ¹³C-MFA is a powerful technique to determine intracellular fluxes. rsc.orgdiva-portal.org Isotopic steady-state is achieved when the isotopic labeling of intracellular metabolites no longer changes over time. diva-portal.orgnih.gov
A significant challenge in ¹³C-MFA has been the computational complexity of solving the large number of isotopomer balance equations. nih.govnih.gov The Elementary Metabolite Unit (EMU) framework was a groundbreaking development that significantly reduces this computational burden. nih.govnih.govfrontiersin.org
The EMU framework identifies the minimal set of information required to simulate isotopic labeling in a metabolic network. nih.govnih.gov It decomposes the complex network of isotopomer balances into a smaller set of equations based on "elementary metabolite units," which are the smallest units of a metabolite that are transferred intact in metabolic reactions. nih.govnih.gov This approach drastically reduces the number of variables and equations that need to be solved, making the analysis of complex networks and the use of multiple isotopic tracers more feasible. nih.govnih.gov For a typical ¹³C-labeling system, the EMU framework can reduce the number of equations by an order of magnitude. nih.govnih.gov
The EMU framework has become the foundation of many widely used ¹³C-MFA software packages. d-nb.infofrontiersin.org
Isotopically Non-Stationary ¹³C MFA (INST-MFA) for Dynamic Metabolic Insights with this compound
In many biological systems, especially with mammalian cells, reaching a full isotopic steady state can be a slow process. rsc.orgIsotopically Non-Stationary ¹³C MFA (INST-MFA) is a powerful alternative that analyzes transient ¹³C-labeling data collected before the system reaches isotopic steady state. rsc.orgvanderbilt.edu This method is applicable to systems that are at a metabolic steady state but are in a dynamic phase of isotope labeling. vanderbilt.eduresearchgate.net
INST-MFA offers several advantages:
Shorter Experiment Times: It allows for flux determination from shorter labeling experiments, which is particularly beneficial for slow-growing cells or systems with large metabolite pools. nih.govosti.gov
Broader Applicability: It can be applied to systems where achieving isotopic steady state is not practical. nih.gov
Richer Data: The transient labeling data provides additional information that can be used to estimate not only fluxes but also intracellular metabolite pool sizes. vanderbilt.eduosti.gov
The computational demands of INST-MFA are higher than steady-state MFA because it involves solving systems of ordinary differential equations that describe the change in isotopomer distributions over time. vanderbilt.eduosti.gov The EMU framework has also been adapted for INST-MFA to manage this complexity. vanderbilt.edu
Bayesian Approaches and Uncertainty Quantification in this compound Flux Estimation
A key aspect of MFA is to not only estimate the most likely flux values but also to quantify the uncertainty associated with these estimates. Traditional methods often provide confidence intervals, but these can sometimes be misleading or dependent on the specific algorithm used. d-nb.infonih.gov
Bayesian statistical methods offer a powerful alternative for flux inference and uncertainty quantification in ¹³C-MFA. d-nb.infoplos.orgnih.gov A Bayesian approach provides a full probability distribution for each flux, offering a more complete picture of the possible flux values given the experimental data. plos.org
Key advantages of Bayesian methods include:
Robust Uncertainty Quantification: They provide a more rigorous and reliable quantification of flux uncertainty, which is crucial for making confident biological interpretations. d-nb.infonih.govplos.org
Model Selection: Bayesian model averaging can be used to address uncertainty in the model structure itself, providing more robust flux estimates. d-nb.infonih.gov
Handling Data Inconsistencies: Bayesian inference provides a systematic way to manage inconsistencies in experimental data. plos.org
The software BayFlux is an example of a tool that implements a Bayesian approach for ¹³C-MFA, enabling the analysis of genome-scale models and providing detailed flux probability distributions. plos.orgbiorxiv.org
Software Tools and Platforms for this compound MFA (e.g., Metran, INCA, WUFlux)
A variety of software tools have been developed to facilitate the complex calculations involved in ¹³C-MFA. These platforms provide user-friendly interfaces and implement the sophisticated algorithms necessary for flux estimation.
| Software | Description | Key Features | Availability |
| Metran | A software package for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.eduumich.edu | Based on the EMU framework, it offers an intuitive graphical user interface, statistical analysis of goodness-of-fit, and accurate confidence interval calculation. mit.eduumich.edu | Available upon request from the developers. umich.edu |
| INCA | (Isotopomer Network Compartmental Analysis) is a MATLAB-based package for both steady-state and isotopically non-stationary MFA. vanderbilt.eduresearchgate.netvueinnovations.com | It uses the EMU method and can perform statistical tests for goodness-of-fit, parameter confidence intervals, and model identifiability. vueinnovations.com It also supports the design of isotope labeling experiments. vueinnovations.com | Freely available to academic users. vanderbilt.eduvueinnovations.com A Python wrapper, incawrapper, is also available. github.com |
| WUFlux | An open-source, MATLAB-based platform for steady-state ¹³C-MFA, particularly designed for bacterial metabolism. github.ionih.govnih.gov | It provides templates for various metabolic networks, tools for mass spectrometry data correction, and visualization of flux results. github.ionih.govresearchgate.net | Freely available. nih.gov |
| 13CFLUX2 | A high-performance software suite for both steady-state and isotopically non-stationary ¹³C-MFA. researchgate.net13cflux.net | It utilizes a specialized XML-based language called FluxML for model definition and supports high-performance computing environments. researchgate.net13cflux.net | Information available on the product website. 13cflux.net |
| OpenFLUX | An open-source modeling software for ¹³C-based metabolic flux analysis. ucdavis.edu | Open-source. | |
| FiatFlux | A user-friendly software package designed to support flux analysis for non-expert users, particularly for calculating flux ratios from GC-MS data. researchgate.net | Information available in publications. researchgate.net |
The choice of software often depends on the specific needs of the study, such as the type of analysis (steady-state vs. non-stationary), the complexity of the metabolic network, and the user's programming expertise. github.ioacs.org
Validation and Goodness-of-Fit Analysis for this compound MFA Models
After estimating the metabolic fluxes, it is crucial to validate the model and assess how well it fits the experimental data. This step ensures the reliability of the obtained flux map.
A key aspect of validation is to confirm the assumption of isotopic steady state if a steady-state MFA method is used. nih.gov This is typically done by measuring isotopic labeling at multiple time points to ensure that the labeling patterns are stable. nih.gov If the labeling is not at a steady state, an INST-MFA approach should be used. nih.gov
The goodness-of-fit is statistically evaluated by comparing the simulated labeling patterns from the model with the experimentally measured data. The variance-weighted sum of squared residuals (SSR) is a common metric used to quantify the discrepancy between the model predictions and the measurements. researchgate.net A statistically acceptable fit indicates that the model is a plausible representation of the cellular metabolism. If the fit is poor, the model may need to be refined by, for example, adding or removing reactions. sci-hub.se Software packages like Metran and INCA include functions for performing these statistical analyses. umich.eduvueinnovations.com
Applications of D Ribulose 13c in Elucidating Metabolic Pathways and Enzyme Mechanisms
D-Ribulose-13C as a Tracer in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Research
This compound is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis. By introducing 13C-labeled glucose, which is converted to labeled D-ribulose-5-phosphate, researchers can trace the fate of the labeled carbon atoms through the subsequent reactions of the PPP.
The pentose phosphate pathway consists of an oxidative and a non-oxidative branch, which are functionally distinct but interconnected. The use of this compound, typically generated from metabolism of specifically labeled glucose tracers like [1,2-13C]glucose, is instrumental in dissecting the relative activities of these two branches. mdpi.com
The oxidative branch of the PPP converts glucose-6-phosphate into ribulose-5-phosphate, with the release of a carbon atom as CO2. When [1,2-13C]glucose is used, the oxidative PPP produces singly labeled (M+1) and unlabeled (M+0) intermediates. In contrast, the non-oxidative branch involves a series of reversible reactions catalyzed by transketolase and transaldolase, which interconvert pentose phosphates and glycolytic intermediates. mdpi.com Metabolism of [1,2-13C]glucose through glycolysis generates doubly labeled (M+2) and unlabeled (M+0) triose phosphates. mdpi.com Consequently, by analyzing the mass isotopomer distribution in downstream metabolites such as 3-phosphoglycerate (B1209933) (3PG), the relative flux through the oxidative versus the non-oxidative PPP can be determined. An increased M+1/M+2 ratio in 3PG is indicative of a higher flux through the oxidative PPP. mdpi.com
The non-oxidative PPP can operate in reverse to produce ribose-5-phosphate (B1218738) for nucleotide synthesis from glycolytic intermediates, a process that can be distinguished by the labeling patterns. The directionality of the non-oxidative PPP is influenced by substrate availability and cellular demand for its products. biorxiv.org For instance, phagocytic stimulation in granulocytes has been shown to reverse the net flux of the non-oxidative PPP from ribose-5-phosphate biosynthesis towards glycolysis. biorxiv.org
Table 1: Illustrative Labeling Patterns in PPP Intermediates from [1,2-¹³C₂]-Glucose
| Metabolite | Labeling Pattern from Oxidative PPP | Labeling Pattern from Non-Oxidative PPP (from Glycolysis) |
| Ribulose-5-Phosphate | M+1, M+0 | M+2, M+1, M+0 |
| Xylulose-5-Phosphate | M+1, M+0 | M+2, M+1, M+0 |
| Ribose-5-Phosphate | M+1, M+0 | M+2, M+1, M+0 |
| Glyceraldehyde-3-Phosphate | M+1, M+0 | M+2, M+0 |
| Fructose-6-Phosphate (B1210287) | M+1, M+0 | M+2, M+0 |
Metabolic flux analysis (MFA) using 13C-labeled tracers is a powerful technique to quantify the rates of enzymatic reactions in vivo. The incorporation of labeling data from the ribose moiety of RNA, which is synthesized from the ribose-5-phosphate produced in the PPP, significantly improves the precision of flux estimations for the transketolase (TKT) and transaldolase (TAL) reactions. nih.gov These enzymes are central to the non-oxidative PPP, and their fluxes are notoriously difficult to estimate accurately using traditional measurements alone. nih.gov
In a study on Chinese Hamster Ovary (CHO) cells, parallel labeling experiments combined with 13C-MFA were used to estimate the fluxes through the PPP. The inclusion of labeling data from fructose-6-phosphate (F6P) was shown to be critical for resolving the exchange fluxes of TKT and TAL. nih.gov The results revealed that a significant portion of glucose was metabolized through the oxidative PPP, with the majority of the resulting ribulose-5-phosphate being converted to xylulose-5-phosphate to fuel the transketolase-like enzyme 1 (TKTL1) reaction. nih.gov
Table 2: Estimated Metabolic Fluxes in CHO Cells at Stationary Phase
| Metabolic Flux | Normalized Flux (relative to Glucose uptake rate of 100) |
| Glycolysis | 45 ± 8 |
| Oxidative PPP | 55 ± 8 |
| TKTL1 | 33 ± 4 |
| Transketolase (TKT) exchange | Resolved with F6P data |
| Transaldolase (TAL) exchange | Resolved with F6P data |
Data adapted from a study on CHO cells, demonstrating the quantification of PPP fluxes. nih.gov
Unraveling Oxidative and Non-Oxidative Branches of PPP via this compound Labeling
Investigating Glycolysis and Gluconeogenesis with this compound
The carbon backbone of this compound can be traced as it re-enters the glycolytic pathway or is utilized for gluconeogenesis. Through the non-oxidative PPP, labeled ribulose-5-phosphate is converted into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov This allows for the investigation of the interplay between the PPP and glycolysis.
When [U-13C]-glucose is used as a tracer, it leads to the formation of fully labeled (M+3) pyruvate (B1213749) through glycolysis. nih.gov The labeled ribose-5-phosphate generated from the PPP can also be catabolized through glycolysis, contributing to the pool of labeled pyruvate and lactate (B86563). By measuring the mass isotopomer distribution in these metabolites, the contribution of the PPP to glycolytic flux can be quantified. For instance, in brown adipocytes, stimulation with a β3-adrenergic receptor agonist led to a significant increase in ribose-5-phosphate levels, indicating an upregulation of the PPP, alongside increased levels of pyruvate and lactate derived from [U-13C]-glucose. elifesciences.org
Furthermore, the carbon from ribose can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. Studies have shown that labeled lactate, which can be produced from the catabolism of labeled ribose, contributes to the production of glucose via gluconeogenesis. nih.gov
Tracing Carbon Fate into the Tricarboxylic Acid (TCA) Cycle and Anaplerotic Reactions
The carbon atoms from this compound, after being converted to pyruvate via the non-oxidative PPP and glycolysis, can enter the tricarboxylic acid (TCA) cycle. Tracing the incorporation of 13C into TCA cycle intermediates provides valuable insights into mitochondrial metabolism and anaplerotic reactions, which replenish TCA cycle intermediates.
When pyruvate derived from [U-13C]-glucose (and thus from labeled ribulose) enters the TCA cycle via pyruvate dehydrogenase, it forms M+2 acetyl-CoA, leading to the production of M+2 citrate (B86180) in the first turn of the cycle. nih.govacs.org Subsequent turns of the cycle lead to more complex labeling patterns. The presence of M+3 citrate, on the other hand, is often used as an indicator of pyruvate carboxylase activity, an anaplerotic reaction that converts pyruvate directly to oxaloacetate. biorxiv.orgnih.gov
Interestingly, in vivo studies have often reported a higher abundance of M+1 labeled TCA intermediates than would be expected from these direct entry points. biorxiv.orgbiorxiv.org This has been attributed to the recycling of 13CO2, produced from decarboxylation reactions in the TCA cycle and PPP, which can then be fixed back into the TCA cycle via carboxylation reactions. biorxiv.orgbiorxiv.org This highlights the importance of considering CO2 fixation when interpreting 13C tracing data in vivo. The relative abundance of different isotopologues of TCA cycle intermediates can thus reveal the activity of various anaplerotic pathways. nih.govnih.gov
Table 3: Common Isotopologues of Citrate from [U-¹³C]-Glucose and Their Metabolic Implications
| Citrate Isotopologue | Primary Origin | Metabolic Interpretation |
| M+2 | Condensation of M+2 Acetyl-CoA with unlabeled Oxaloacetate | Standard TCA cycle activity via Pyruvate Dehydrogenase |
| M+3 | Condensation of unlabeled Acetyl-CoA with M+3 Oxaloacetate | Anaplerosis via Pyruvate Carboxylase |
| M+1 | Carboxylation with ¹³CO₂ | In vivo CO₂ recycling and fixation |
| M+5 | Condensation of M+2 Acetyl-CoA with M+3 Oxaloacetate | High anaplerotic flux and multiple TCA cycle turns |
Elucidation of Specific Biosynthetic Pathways Involving this compound
D-Ribulose-5-phosphate, and its isomer ribose-5-phosphate, are crucial precursors for the synthesis of various biomolecules. The use of this compound allows for the detailed investigation of these biosynthetic pathways.
The de novo synthesis of nucleotides is essential for cell proliferation and requires a supply of ribose-5-phosphate, which is primarily generated through the pentose phosphate pathway. nih.govnih.gov By using 13C-labeled glucose as a tracer, the incorporation of the labeled ribose moiety into newly synthesized nucleotides can be tracked. nih.govresearchgate.net
When cells are cultured with [U-13C]-glucose, the ribose component of nucleotides becomes fully labeled (M+5). biorxiv.org The detection of M+5 labeled adenosine, for example, provides direct evidence of the utilization of the PPP-derived ribose for de novo purine (B94841) synthesis. biorxiv.org This method has been used to demonstrate that highly metastatic breast cancer cells exhibit enhanced de novo nucleotide synthesis, which is fueled by increased glucose uptake into the PPP to produce ribose-5-phosphate. figshare.com Furthermore, tracing studies have shown that in vivo, glucose is a major carbon source for purine synthesis in human non-small cell lung cancer tissues. nih.gov The analysis of 13C incorporation into the ribose and base moieties of nucleotides and subsequently into RNA and DNA allows for the quantification of de novo nucleotide synthesis rates and provides insights into the regulation of these pathways in different physiological and pathological states. biorxiv.orgsilantes.com
Carbon Flow into Amino Acid Biosynthesis from this compound Intermediates
The use of stable isotope tracers, such as D-Ribulose-¹³C, is a powerful technique in metabolic flux analysis (MFA) to elucidate the intricate pathways of cellular metabolism. nih.govresearchgate.net By introducing ¹³C-labeled substrates into a biological system, researchers can track the incorporation of the heavy isotope into various downstream metabolites, providing a quantitative map of carbon flow through the metabolic network. nih.govresearchgate.net This approach is particularly valuable for understanding how central carbon metabolism is linked to the biosynthesis of essential molecules like amino acids. osti.govvliz.bewhoi.edu
When ¹³C-labeled D-Ribulose is introduced, it enters central metabolic pathways, such as the pentose phosphate pathway (PPP) and glycolysis. nih.govnih.gov The intermediates of these pathways, now carrying the ¹³C label, serve as the carbon backbones for the synthesis of various amino acids. libretexts.org For instance, intermediates from glycolysis and the tricarboxylic acid (TCA) cycle are direct precursors for several amino acid families. nih.govlibretexts.org
Key glycolytic intermediates like 3-phosphoglycerate and phosphoenolpyruvate, and TCA cycle intermediates such as α-ketoglutarate and oxaloacetate, provide the necessary carbon skeletons for amino acid synthesis. libretexts.org By measuring the ¹³C enrichment in amino acids, it's possible to determine the relative contributions of different metabolic pathways to their production. osti.govnih.gov For example, tracing studies have shown how glucose-derived carbons are funneled into the synthesis of serine, glycine, aspartate, and glutamate (B1630785). nih.gov
¹³C-MFA has been instrumental in identifying bottleneck steps in the supply of key precursors for amino acid biosynthesis. nih.gov The quantitative data on flux distributions obtained from these studies can guide metabolic engineering efforts aimed at enhancing the production of specific amino acids. nih.gov Furthermore, tracing the flow of carbon from different labeled sources, including sugars and amino acids, reveals the legacy of diverse carbon sources in complex environments like soil, where amino acid turnover can be studied. osti.gov
| Precursor Metabolite | Amino Acid Family | Metabolic Pathway |
|---|---|---|
| α-ketoglutarate | Glutamate, Glutamine, Proline, Arginine | TCA Cycle |
| 3-Phosphoglycerate | Serine, Glycine, Cysteine | Glycolysis |
| Oxaloacetate | Aspartate, Asparagine, Methionine, Threonine, Lysine, Isoleucine | TCA Cycle |
| Pyruvate | Alanine, Valine, Leucine | Glycolysis |
| Phosphoenolpyruvate and Erythrose-4-phosphate | Phenylalanine, Tyrosine, Tryptophan | Glycolysis and Pentose Phosphate Pathway |
| Ribose-5-phosphate | Histidine | Pentose Phosphate Pathway |
Contributions to Other Biomolecules (e.g., Aromatic Polyketides)
The metabolic intermediates derived from D-Ribulose-¹³C are not only channeled into amino acid synthesis but also serve as building blocks for a diverse array of other biomolecules, including aromatic polyketides. researchgate.net Polyketides are a large class of natural products with significant biological activities and are synthesized by polyketide synthases (PKSs). researchgate.net The biosynthesis of aromatic polyketides typically involves the iterative condensation of simple carboxylated precursors, often derived from central carbon metabolism. f1000research.com
Isotope tracing studies using ¹³C-labeled precursors are crucial for unraveling the biosynthetic pathways of these complex molecules. nsf.gov For instance, the biosynthesis of the aromatic polyketide prealnumycin, a precursor to biologically active compounds like alnumycin (B1248630), involves its hybridization with D-ribose. jst.go.jpresearchgate.net The incorporation of ¹³C from labeled D-ribose into the final polyketide structure can be tracked to elucidate the specific steps of the biosynthetic pathway. utupub.fi
Research has shown that AlnA, an enzyme involved in alnumycin biosynthesis, catalyzes the formation of a C-C bond between prealnumycin and D-ribose-5-phosphate. f1000research.com The use of substrate analogs and isotopic labeling helps to probe the mechanism of this C-ribosylation reaction. f1000research.com By feeding ¹³C-labeled substrates to microorganisms that produce these compounds, researchers can determine the origin of the carbon atoms in the polyketide backbone and any appended sugar moieties. nsf.gov This information is vital for understanding the enzymatic machinery and for potential bioengineering of novel polyketide structures.
Studies on Enzymatic Mechanisms and Kinetic Isotope Effects (KIEs) with this compound and its Phosphorylated Derivatives
Probing Reaction Mechanisms of Isomerases and Epimerases Acting on Ribulose-5-Phosphate (e.g., L-Ribulose-5-phosphate 4-epimerase, Glucose-6-phosphate isomerase)
The use of ¹³C-labeled substrates, such as D-Ribulose-¹³C and its phosphorylated derivatives, is a cornerstone in the investigation of enzyme reaction mechanisms, particularly for isomerases and epimerases. These studies often involve measuring kinetic isotope effects (KIEs), which are changes in the reaction rate that occur when an atom in the substrate is replaced with one of its heavier isotopes.
L-Ribulose-5-phosphate 4-epimerase (AraD) catalyzes the interconversion of L-ribulose-5-phosphate and D-xylulose-5-phosphate. wikipedia.orgebi.ac.uk Studies using ¹³C and deuterium (B1214612) isotope effects have provided strong evidence for an aldol (B89426) cleavage mechanism. acs.orgnih.govwisc.edu This proposed mechanism involves the cleavage of the bond between C-3 and C-4, forming a glycolaldehyde (B1209225) phosphate fragment and a metal-stabilized enediolate of dihydroxyacetone. wikipedia.orgebi.ac.ukwisc.edu This is followed by rotation and re-ligation to achieve the epimerization at C-4. wikipedia.orgwisc.edu The measurement of ¹³C KIEs at C-3 and C-4 under different pH conditions and with enzyme mutants has been crucial in supporting this mechanism over alternative hypotheses. acs.orgnih.govwisc.edu For example, with the wild-type enzyme at pH 7, ¹³C isotope effects were found to be 1.85% at C-3 and 1.5% at C-4. acs.orgnih.gov
Glucose-6-phosphate isomerase (PGI), also known as phosphoglucose (B3042753) isomerase (PGI), interconverts glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). proteopedia.orgwikipedia.org The mechanism involves ring opening, followed by isomerization via a cis-enediol intermediate, and subsequent ring closure. proteopedia.orgwikipedia.orgnih.gov While direct studies with D-Ribulose-¹³C are less common for PGI, the principles of using isotopically labeled hexose (B10828440) phosphates to probe the mechanism are well-established. PGI has also been shown to exhibit a slow C2-epimerase activity, converting G6P to mannose-6-phosphate (B13060355) (M6P). nih.gov The use of isotopically labeled substrates has been critical in demonstrating that this epimerization is an intrinsic activity of the enzyme and not due to contamination. nih.gov
Investigating Substrate Specificity and Catalytic Efficiency of Enzymes Interconverting D-Ribulose and Related Sugars
Isotopically labeled sugars like D-Ribulose-¹³C are valuable tools for investigating the substrate specificity and catalytic efficiency of various sugar-metabolizing enzymes. By competing labeled and unlabeled substrates or by using a labeled substrate in the presence of potential inhibitors, researchers can gain insights into how an enzyme discriminates between different but structurally similar molecules. plos.org
For instance, studies on xylose reductases have examined their ability to bind to a range of sugars, including D-xylose, D-ribose, and others. plos.org While these enzymes show a primary specificity for their main substrate, they can often bind to other sugars, albeit with lower affinity. plos.org Similarly, mannose-6-phosphate isomerase has been shown to have activity on various aldose substrates that share a specific stereochemical orientation of hydroxyl groups at the C-2 and C-3 positions, including D- and L-forms of ribose. asm.org
The catalytic efficiency of an enzyme, often expressed as kcat/KM, can also be probed using isotopically labeled substrates. For example, in the study of methylthio-D-ribose-1-phosphate isomerase, primary ²H and ¹³C kinetic isotope effects were measured at C-1 and C-2 of the substrate to demonstrate that ring opening and hydrogen transfer occur in a common, rate-limiting step. chemrxiv.org Such detailed mechanistic information is fundamental to understanding the factors that govern an enzyme's catalytic power and substrate preference.
Research into CO2 Fixation Mechanisms by Rubisco using D-Ribulose-1,5-bisphosphate-13C
Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is the key enzyme responsible for carbon fixation in photosynthesis, catalyzing the reaction of D-ribulose-1,5-bisphosphate (RuBP) with CO₂. mdpi.comnih.govoup.com The use of ¹³C-labeled RuBP (D-Ribulose-1,5-bisphosphate-¹³C) has been pivotal in elucidating the complex mechanism of this vital reaction.
The carboxylation of RuBP by Rubisco proceeds through several steps, including the formation of an enediol(ate) intermediate, the addition of CO₂, and the subsequent cleavage to form two molecules of 3-phosphoglycerate (3PGA). mdpi.comfrontiersin.org Studies using ¹³C-labeled CO₂ have shown a kinetic isotope effect (KIE), where the enzyme preferentially fixes ¹²CO₂ over ¹³CO₂. researchgate.netnih.gov This intrinsic fractionation is a key characteristic of Rubisco's catalytic activity. pnas.orgnih.gov
Research has also investigated how the isotopic labeling of the RuBP substrate itself influences the reaction. The use of deuterated RuBP ([3-²H]-RuBP) has been shown to affect the ¹²C/¹³C KIE of the carboxylation reaction, indicating an interaction between the abstracted proton at C-3 and the subsequent CO₂ addition step. tandfonline.com This suggests an interdependence of the different steps in the catalytic cycle. tandfonline.com Furthermore, studies have explored the impact of different metal cofactors and enzyme mutations on the KIE, providing deeper insights into the active site chemistry and the factors that determine the enzyme's specificity for CO₂ over O₂. pnas.org The relationship between the CO₂/O₂ specificity and the ¹²C/¹³C isotope fractionation has been a significant area of research, with highly CO₂-specific Rubiscos generally exhibiting larger isotope effects. pnas.org
| Investigated Property | Isotopically Labeled Substrate/Molecule | Key Finding | Citation |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) of Carboxylation | ¹³CO₂ | Rubisco preferentially fixes ¹²CO₂ over ¹³CO₂, with a typical isotope effect (k¹²/k¹³) of around 1.029. | researchgate.net |
| Interaction between Enolization and Carboxylation | [3-²H]-D-Ribulose-1,5-bisphosphate | Deuteration of RuBP at C-3 alters the carbon isotope effect of carboxylation, suggesting a coupling between the proton abstraction and CO₂ addition steps. | tandfonline.com |
| Relationship between Specificity and Isotope Fractionation | ¹³CO₂ | A positive correlation exists between the CO₂/O₂ specificity (Sc/o) of different Rubisco variants and the magnitude of the ¹²C/¹³C isotope fractionation. | pnas.orgnih.gov |
| Oxygenase Reaction Mechanism | [¹⁸O]O₂, ²⁵Mg²⁺, [3-²H]-D-Ribulose-1,5-bisphosphate | The ¹⁶O/¹⁸O isotope effect of the oxygenase reaction is not significantly affected by deuterated solvent or substrate, suggesting a mechanism involving single electron transfer to form superoxide. | pnas.org |
Research Advancements and Future Directions in D Ribulose 13c Tracing
Challenges in Scaling D-Ribulose-13C Tracing to Complex, Multi-Compartmentalized Biological Systems
While 13C-MFA has been highly successful in characterizing the metabolism of microorganisms grown in simple media, its application to more complex biological systems presents significant challenges. ethz.chnih.gov Eukaryotic cells, for instance, possess multiple subcellular compartments, such as mitochondria and cytosol, each with its own distinct metabolic environment. nsf.gov
Quantifying fluxes within these individual compartments is a major hurdle. nih.gov The exchange of metabolites between compartments adds another layer of complexity to the metabolic models. nsf.gov To address this, researchers are developing methods to rapidly fractionate cells and isolate subcellular organelles to analyze the labeling of metabolites in specific compartments. nsf.gov
Another challenge lies in dealing with complex growth media that contain multiple carbon sources, which is common for mammalian cell cultures. vanderbilt.edu This increases the complexity of the labeling patterns and the computational effort required for flux analysis. nih.gov Furthermore, studying dynamic systems, where metabolic fluxes are not at a steady state, requires more sophisticated modeling approaches. portlandpress.comnih.gov
Scaling up 13C-MFA to the genome-scale also presents difficulties. While genome-scale metabolic models (GSMs) offer a comprehensive view of an organism's metabolic potential, integrating 13C labeling data with these large models can lead to issues with flux resolvability due to the presence of redundant pathways. nsf.gov This highlights the need for optimized tracer experiments and increased measurement data when working with GSMs. nsf.gov
Despite these challenges, the field is actively developing new experimental and computational strategies to extend the power of 13C tracing to these more complex and physiologically relevant systems. ethz.chnih.gov
Q & A
Q. How to design experiments using D-Ribulose-13C for metabolic flux analysis?
Methodological Answer: Begin by defining the metabolic pathways under investigation (e.g., pentose phosphate pathway) and select appropriate analytical techniques such as LC-MS or NMR for detecting isotopic enrichment . Ensure controlled conditions (e.g., cell culture media, incubation time) to minimize variability. Include negative controls (unlabeled substrates) and triplicate samples to validate reproducibility. Reference protocols for isotopic tracer studies in metabolic flux analysis should be followed, emphasizing consistent labeling efficiency and data normalization .
Q. What are the standard protocols for synthesizing and characterizing this compound in isotopic labeling studies?
Methodological Answer: Synthesis typically involves enzymatic or chemical methods using 13C-labeled precursors (e.g., glucose-13C6). Characterize purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and structural integrity . Report synthesis yields, isotopic enrichment (e.g., ≥98%), and storage conditions (e.g., −80°C under inert atmosphere) to ensure reproducibility. Detailed protocols should align with journal guidelines for compound characterization .
Q. How to validate the isotopic purity of this compound in experimental setups?
Methodological Answer: Use a combination of analytical techniques:
- LC-MS/MS : Quantify 13C enrichment by comparing mass-to-charge ratios of labeled vs. unlabeled forms.
- Isotopic Ratio Analysis : Calculate the percentage of 13C incorporation using isotopic peak distributions .
- Control Experiments : Spiking experiments with unlabeled ribulose can identify contamination. Document validation steps in supplementary materials to enhance transparency .
Advanced Research Questions
Q. How to resolve discrepancies in metabolic flux data obtained using this compound under varying experimental conditions?
Methodological Answer: Analyze potential sources of error:
- Isotopic Dilution : Account for natural abundance 13C in media components using correction algorithms .
- Technical Variability : Replicate experiments and apply statistical tests (e.g., ANOVA) to distinguish biological vs. technical noise .
- Model Refinement : Use computational tools (e.g., INCA or OpenFLUX) to reconcile conflicting flux distributions by adjusting boundary conditions . Cross-validate results with complementary tracers (e.g., 13C-glucose) .
What methodological frameworks (e.g., PICO, FINER) are suitable for formulating research questions involving isotopic tracers like this compound?
Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical aspects:
- Feasibility : Ensure access to specialized equipment (e.g., LC-MS) and expertise in isotopic data analysis.
- Novelty : Focus on understudied pathways or novel applications of 13C tracing .
- PICO Framework : Define Population (e.g., microbial systems), Intervention (this compound administration), Comparison (unlabeled controls), and Outcomes (flux rates) to structure hypotheses .
Q. How to optimize LC-MS parameters for accurate quantification of this compound in complex biological matrices?
Methodological Answer:
- Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar compound separation.
- Ionization Settings : Optimize ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance ionizability of 13C-labeled species.
- Matrix Effects : Perform spike-and-recovery experiments in biological extracts (e.g., cell lysates) to adjust for signal suppression . Validate method sensitivity via limit-of-detection (LOD) and limit-of-quantitation (LOQ) calculations, reporting these in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
